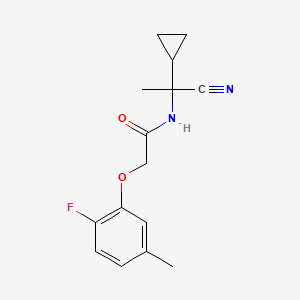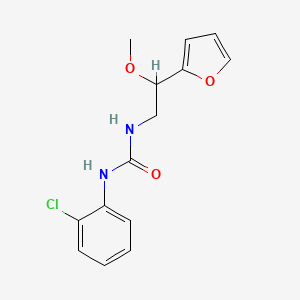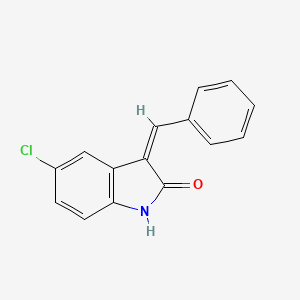
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate is a useful research compound. Its molecular formula is C24H15N3O5S3 and its molecular weight is 521.58. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate, due to its complex structure, finds relevance in the synthesis of various metal complexes and organic ligands. In a study by Myannik et al. (2018), novel organic ligands were synthesized from 3-formylchromone and oxamic acid thiohydrazides, which involved the creation of metal complexes with copper(II), cobalt(II), and nickel(II) by interacting with corresponding organic ligands. This demonstrates the compound's role in developing metal-organic frameworks, which are of interest for their electronic, magnetic, and catalytic properties (Myannik et al., 2018).
Photovoltaic and Electronic Applications
The structural components of the compound, specifically thiophene and thiadiazole moieties, contribute significantly to the development of π-conjugated polymers for organic photovoltaics. Higashihara et al. (2012) synthesized new π-conjugated polymers containing thiophene and 1,3,4-thiadiazole units for photovoltaic applications, showing the potential of these moieties in improving solar cell efficiency by lowering the HOMO energy levels and increasing open-circuit voltage values (Higashihara et al., 2012).
Antimicrobial Activity
Compounds derived from the core structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-naphthoate have been evaluated for their antimicrobial activities. For instance, Aytemir et al. (2003) described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives with antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Aytemir et al., 2003).
Cytotoxic and Anticancer Properties
The compound and its derivatives have also been studied for their cytotoxic and anticancer activities. Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showing potent cytotoxicity against various cancer cell lines. These findings suggest that modifications of the core structure could lead to new anticancer drugs (Deady et al., 2003).
properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O5S3/c28-18-11-17(13-34-24-27-26-23(35-24)25-21(29)20-6-3-9-33-20)31-12-19(18)32-22(30)16-8-7-14-4-1-2-5-15(14)10-16/h1-12H,13H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDBIXMWJVMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2806171.png)

![methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2806177.png)
![6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2806179.png)
![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2806180.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2806182.png)




![2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2806191.png)
![2-(3,5-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806192.png)
